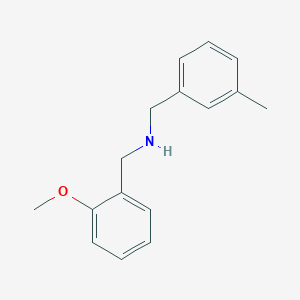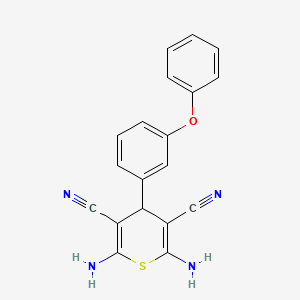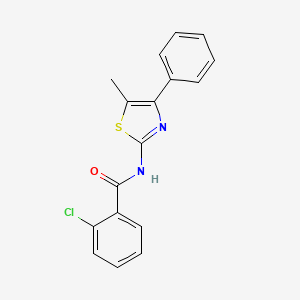
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole, also known as BFPT, is a chemical compound that belongs to the class of triazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Aplicaciones Científicas De Investigación
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has also been studied for its potential to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase-3 pathway. 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has been shown to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the limitations of 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole is that it is highly toxic, which can make it difficult to work with in the lab.
Direcciones Futuras
There are a number of future directions for research on 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole. One area of research is the development of new anti-cancer therapies based on 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole. Another area of research is the development of new antibiotics based on 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole. Finally, research is needed to better understand the mechanism of action of 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole and its potential applications in the treatment of other diseases.
Métodos De Síntesis
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 2-furylacetonitrile with thioacetic acid followed by the reaction of the resulting product with benzyl bromide and propionic anhydride. The compound can also be prepared by the reaction of 2-furylacetonitrile with thiourea, followed by the reaction of the resulting product with benzyl chloride and propionic anhydride.
Propiedades
IUPAC Name |
1-[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-14(20)19-16(22-11-12-7-4-3-5-8-12)17-15(18-19)13-9-6-10-21-13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIALMAGRHCVZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)
![N-(2-furylmethylene)-3-(methylthio)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5820625.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)


![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)